N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound featuring a thiazole ring, a piperidine ring, and a cyclohexane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol with α-haloketones under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with a piperidine derivative.
Formation of the Cyclohexanecarboxamide Group: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity, while the cyclohexanecarboxamide group can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetamide
- 5,6-Dihydro-4H-cyclopenta[d]thiazol-2-amine
Uniqueness
N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide is unique due to its combination of a thiazole ring, piperidine ring, and cyclohexanecarboxamide group. This combination provides a unique set of chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
N-[1-[2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylamino)-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c25-18(23-20-22-16-7-4-8-17(16)27-20)13-24-11-9-15(10-12-24)21-19(26)14-5-2-1-3-6-14/h14-15H,1-13H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXZCLVPIXSYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CCN(CC2)CC(=O)NC3=NC4=C(S3)CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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